molecular formula C6H7NO3 B3058647 4-Methoxy-1h-pyrrole-2-carboxylic acid CAS No. 90724-66-6

4-Methoxy-1h-pyrrole-2-carboxylic acid

Cat. No.: B3058647
CAS No.: 90724-66-6
M. Wt: 141.12 g/mol
InChI Key: JMDVLCHZHALXPK-UHFFFAOYSA-N
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Description

“4-Methoxy-1h-pyrrole-2-carboxylic acid” is a chemical compound with the CAS Number: 90724-66-6 . It has a molecular weight of 141.13 . The IUPAC name for this compound is this compound . It is a solid substance stored at refrigerator temperatures .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H7NO3/c1-10-4-2-5 (6 (8)9)7-3-4/h2-3,7H,1H3, (H,8,9) . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the sources I have, pyrrole compounds are known to undergo various chemical reactions. For example, N-substituted pyrroles can be synthesized via the Paal-Knorr pyrrole condensation .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 141.13 . The compound is stored at refrigerator temperatures .

Scientific Research Applications

Anti-inflammatory and Analgesic Activity

4-Methoxy-1h-pyrrole-2-carboxylic acid derivatives have demonstrated significant potential in the realm of anti-inflammatory and analgesic applications. Research by (Muchowski et al., 1985) highlighted the synthesis of specific derivatives, revealing their potent analgesic properties in animal models. Additionally, these compounds exhibited minimal gastrointestinal side effects, making them candidates for further pharmacological evaluation as potential anti-inflammatory agents.

Structural Analysis and Molecular Properties

The study of this compound derivatives extends to structural and molecular analysis. (Silva et al., 2006) explored the crystal structure of a specific derivative, providing insights into its molecular interactions and geometrical configuration. This kind of structural analysis is crucial for understanding the compound's interactions at the molecular level and its potential applications in various scientific fields.

Synthesis Techniques and Chemical Properties

Advancements in synthesis techniques for this compound derivatives have been significant. (Koriatopoulou et al., 2008) described a novel method for synthesizing a related pyrrolecarboxylic acid derivative. Such innovative synthesis methods enhance the accessibility and variety of derivatives for research and potential applications.

Potential in Antitumor and Antibacterial Applications

Recent studies have also explored the potential of this compound derivatives in antitumor and antibacterial applications. (Silva et al., 2012) investigated the crystal structure of derivatives with potential as antitumor agents. Additionally, (Tamer et al., 2018) examined the antimicrobial activities of pyridine-2-carboxylic acid derivatives, indicating their efficacy against various bacteria.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively.

Properties

IUPAC Name

4-methoxy-1H-pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-10-4-2-5(6(8)9)7-3-4/h2-3,7H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDVLCHZHALXPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CNC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30300040
Record name 4-methoxy-1h-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30300040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90724-66-6
Record name NSC134456
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134456
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methoxy-1h-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30300040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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